molecular formula C2H9NNa2O8P2 B12776174 Sodium dihydrogen pyrophosphate, ethanolamine salt CAS No. 68413-76-3

Sodium dihydrogen pyrophosphate, ethanolamine salt

Cat. No.: B12776174
CAS No.: 68413-76-3
M. Wt: 283.02 g/mol
InChI Key: VTZVKLBVEIMQSZ-UHFFFAOYSA-L
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Description

Sodium dihydrogen pyrophosphate, ethanolamine salt is an inorganic compound that combines the properties of sodium dihydrogen pyrophosphate and ethanolamine. This compound is known for its buffering and chelating abilities, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dihydrogen pyrophosphate is typically synthesized by heating sodium dihydrogen phosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] For the ethanolamine salt, ethanolamine is reacted with sodium dihydrogen pyrophosphate under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production involves the thermal condensation of sodium dihydrogen phosphate, followed by the addition of ethanolamine. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation and Reduction: Sodium dihydrogen pyrophosphate can undergo oxidation and reduction reactions, although these are less common.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Formation of higher oxidation state phosphorus compounds.

    Reduction: Formation of lower oxidation state phosphorus compounds.

    Substitution: Formation of various substituted pyrophosphate compounds.

Chemistry:

  • Used as a buffering agent in various chemical reactions.
  • Acts as a chelating agent to bind metal ions.

Biology:

  • Employed in biochemical assays and enzyme reactions.
  • Used in the preparation of buffer solutions for biological experiments.

Medicine:

  • Investigated for its potential use in drug formulations.
  • Used in dental care products for its chelating properties.

Industry:

  • Utilized in the food industry as a leavening agent.
  • Used in water treatment processes to prevent corrosion.

Mechanism of Action

Sodium dihydrogen pyrophosphate, ethanolamine salt exerts its effects primarily through its ability to act as a buffer and chelating agent. It stabilizes pH levels in various solutions and binds to metal ions, preventing them from participating in unwanted reactions. The molecular targets include metal ions and acidic or basic groups in the solution.

Comparison with Similar Compounds

    Disodium pyrophosphate: Similar buffering and chelating properties but lacks the ethanolamine component.

    Tetrasodium pyrophosphate: Higher sodium content, used in different industrial applications.

    Sodium hexametaphosphate: Another polyphosphate with distinct properties and uses.

Uniqueness: Sodium dihydrogen pyrophosphate, ethanolamine salt is unique due to the presence of ethanolamine, which enhances its buffering capacity and chelating ability. This makes it particularly useful in applications requiring precise pH control and metal ion binding.

Properties

CAS No.

68413-76-3

Molecular Formula

C2H9NNa2O8P2

Molecular Weight

283.02 g/mol

IUPAC Name

disodium;2-aminoethanol;phosphono phosphate

InChI

InChI=1S/C2H7NO.2Na.H4O7P2/c3-1-2-4;;;1-8(2,3)7-9(4,5)6/h4H,1-3H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+1;/p-2

InChI Key

VTZVKLBVEIMQSZ-UHFFFAOYSA-L

Canonical SMILES

C(CO)N.OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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